(3S,4S)-1-(1-ethyl-3,5-dimethylpyrazole-4-carbonyl)-4-pyridin-2-ylpyrrolidine-3-carboxylic acid
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Description
(3S,4S)-1-(1-ethyl-3,5-dimethylpyrazole-4-carbonyl)-4-pyridin-2-ylpyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound (3S*,4S*)-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid is 342.16919058 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Novel Synthesis Methods
Researchers have developed efficient synthesis methods for related pyrazole and pyridine derivatives, which could be applicable to the compound . For instance, a study by Ghaedi et al. (2015) discusses the facile and novel synthesis of new pyrazolo[3,4-b]pyridine products through condensation of pyrazole-5-amine derivatives and activated carbonyl groups in good to excellent yields, showcasing innovative approaches to crafting N-fused heterocyclic compounds (Ghaedi et al., 2015).
Computational and Theoretical Studies
Another area of research involves computational studies to understand the molecular structure and reactivity of similar compounds. Singh et al. (2014) conducted a comprehensive study combining synthesis, characterization, and computational analysis on ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, providing valuable insights into molecular interactions and stability (Singh et al., 2014).
Antimicrobial and Antimycobacterial Activity
The antimicrobial and antimycobacterial activities of nicotinic acid hydrazide derivatives, as explored by Sidhaye et al. (2011), indicate the potential biomedical applications of pyrazole and pyridine derivatives. This study suggests that compounds with a similar backbone could be evaluated for their efficacy against various microbial and mycobacterial strains (Sidhaye et al., 2011).
Antioxidant Activity
Investigations into the antioxidant properties of related compounds, such as the study by Zaki et al. (2017) on 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives, suggest that these molecules could serve as potent antioxidants. This opens up avenues for their use in combating oxidative stress-related diseases (Zaki et al., 2017).
Material Science Applications
The compound's structure hints at potential applications in material science, particularly in the development of organic frameworks and coordination polymers with specific properties. For instance, research by Sen et al. (2014) on constructing charged metal-organic frameworks showcases the strategic use of pyridine-based linkers to achieve desired structural characteristics and gas adsorption capabilities, hinting at the versatility of such compounds in material design (Sen et al., 2014).
Properties
IUPAC Name |
(3S,4S)-1-(1-ethyl-3,5-dimethylpyrazole-4-carbonyl)-4-pyridin-2-ylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-4-22-12(3)16(11(2)20-22)17(23)21-9-13(14(10-21)18(24)25)15-7-5-6-8-19-15/h5-8,13-14H,4,9-10H2,1-3H3,(H,24,25)/t13-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCPJWFDCYLPGS-ZIAGYGMSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(=O)N2CC(C(C2)C(=O)O)C3=CC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C(=N1)C)C(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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